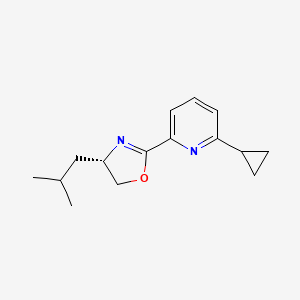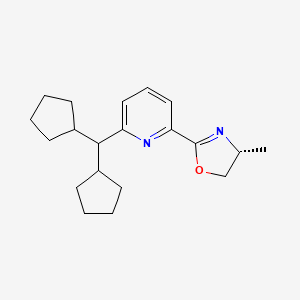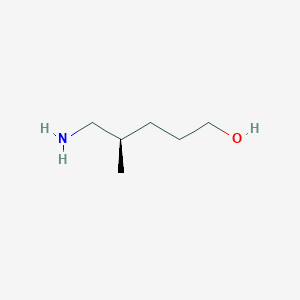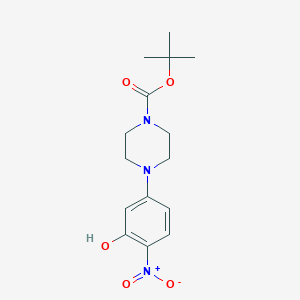![molecular formula C29H18O10 B8246396 5'-(4-Carboxyphenyl)-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B8246396.png)
5'-(4-Carboxyphenyl)-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid
Overview
Description
5'-(4-Carboxyphenyl)-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid is a useful research compound. Its molecular formula is C29H18O10 and its molecular weight is 526.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5'-(4-Carboxyphenyl)-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5'-(4-Carboxyphenyl)-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Syntheses and Structural Properties
The compound 5'-(4-Carboxyphenyl)-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid, hereafter referred to by its acronym H4TPTA, has been a focal ligand for synthesizing various metal-organic frameworks (MOFs). These MOFs, synthesized through solvothermal reactions with transition metal cations, are structurally diverse and have been characterized using techniques like single-crystal X-ray diffraction, IR spectroscopy, powder X-ray diffraction, and thermogravimetric analyses. Their magnetic properties have also been investigated, revealing weak antiferromagnetic coupling between adjacent metal ions (Lv et al., 2014).
Luminescent Properties and Temperature Sensing
Ratiometric Temperature Sensing
The structural analogues of H4TPTA have been utilized in constructing isostructural lanthanide metal-organic frameworks (LnMOFs) with luminescent properties. These materials exhibit a distinct luminescence response to temperature changes and are promising for applications like temperature measurement and in situ monitoring in microelectronics due to their good relative sensitivity, low temperature uncertainty, and remarkable emission color change (Liu et al., 2021).
Adsorption and Selectivity
Dye and Lanthanide Adsorption
H4TPTA-based anionic indium-organic frameworks exhibit high efficiency and selectivity in dye adsorption, especially for cationic dyes like methylene blue. This selectivity is attributed to their anionic frameworks and channel-type voids. Moreover, these frameworks show distinct adsorption properties for rare earth ions such as Eu³⁺ and Tb³⁺, suggesting potential in selective adsorption applications (Gao et al., 2019).
Surface Chemistry
Langmuir Monolayers
The compound and its derivatives have been studied as Langmuir monolayers at the air/water interface. The nature and position of substituent groups on H4TPTA significantly influence the monolayer properties, indicating potential applications in surface chemistry and materials science (Dynarowicz-Łątka et al., 2001).
Catalysis and Inhibitory Activity
Catalytic Activity
Metal-organic frameworks based on H4TPTA have shown promising catalytic activity in reactions like Knoevenagel condensation. Additionally, they exhibit inhibitory activity on scar tissue hyperplasia by affecting the VEGF signaling pathway, indicating potential biomedical applications (Deng et al., 2020).
properties
IUPAC Name |
5-[3-(4-carboxyphenyl)-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H18O10/c30-25(31)15-3-1-14(2-4-15)16-5-17(19-8-21(26(32)33)12-22(9-19)27(34)35)7-18(6-16)20-10-23(28(36)37)13-24(11-20)29(38)39/h1-13H,(H,30,31)(H,32,33)(H,34,35)(H,36,37)(H,38,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVMDGSMCGYXPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC(=CC(=C4)C(=O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H18O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-(4-Carboxyphenyl)-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



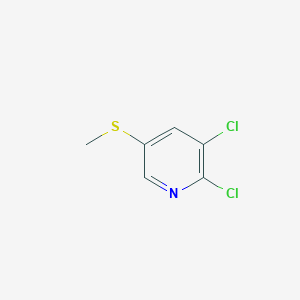




![Ethanol, 2-[2-(triphenylmethoxy)ethoxy]-, 1-(4-methylbenzenesulfonate)](/img/structure/B8246368.png)
